molecular formula C34H54O4 B562862 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate CAS No. 107660-10-6

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate

Cat. No.: B562862
CAS No.: 107660-10-6
M. Wt: 526.802
InChI Key: DMPHLXCNYAYZNW-VBIFBOFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is known for its diverse biological activities and is found in various plants, including olive fruits (Olea europaea). It has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate typically involves the esterification of oleanolic acid with butyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The extracted oleanolic acid is then subjected to esterification with butyric acid under controlled conditions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is unique compared to other similar compounds due to its specific esterification with butyric acid. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound a unique and valuable compound for research and application.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-9-10-27(35)38-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)12-11-22-23-21-29(2,3)17-19-34(23,28(36)37)20-18-32(22,33)7/h11,23-26H,9-10,12-21H2,1-8H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHLXCNYAYZNW-VBIFBOFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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